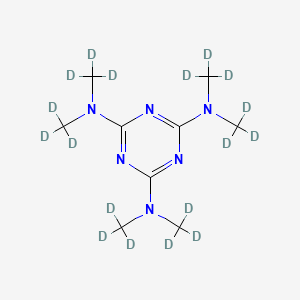
Chlorodifluoroacetyl chloride
Übersicht
Beschreibung
Chlorodifluoroacetyl chloride is an organic compound with the chemical formula C₂Cl₂F₂O. It is a colorless to yellow liquid with a pungent odor. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses, particularly in the production of pharmaceuticals, agrochemicals, and dyes .
Wirkmechanismus
Target of Action
Chlorodifluoroacetyl Chloride (CAS# 354-24-5) is a chemical compound that belongs to the class of acyl chlorides . Its primary targets are various organic compounds in chemical synthesis processes . It acts as an acylating agent, introducing the acetyl group into these organic compounds .
Mode of Action
The mechanism of action in chemical synthesis is based on the reaction between this compound and the target compound, resulting in the formation of a new chemical compound . This compound is also utilized in the production of certain pesticides .
Biochemical Pathways
This compound is involved in the chlorodifluoromethylation reaction mediated by diacyl peroxide generated in situ from chlorodifluoroacetic anhydride . Allylic and amino-chlorodifluoromethylations of alkenes proceed well with the combination of this reagent, a Cu (II) catalyst, and a pyridine additive .
Pharmacokinetics
It’s known that this compound is sparingly soluble in water , which may affect its bioavailability.
Result of Action
The result of this compound’s action is the formation of new chemical compounds through acylation . In the context of pesticide production, it acts as a precursor for the synthesis of specific pesticide molecules .
Action Environment
This compound appears as a colorless liquid with a pungent odor . It may release toxic fumes when exposed to high temperatures . Therefore, it’s important to handle this chemical with caution to prevent any harm to human health and the environment . It should be stored in a cool and dry place .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorodifluoroacetyl chloride can be synthesized through several methods:
Chlorination of Acetyl Chloride: This method involves the chlorination of acetyl chloride in the presence of chlorine gas.
Oxidation of 1,1-Dichlorothylene: In this method, 1,1-dichlorothylene is oxidized in the presence of oxygen and chlorine.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of photochemical oxidation with chlorine and oxygen is common, as it provides high conversion rates and selectivity. The reaction is typically carried out under atmospheric pressure with the aid of doped mercury radiators to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorodifluoroacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: It can be oxidized to form difluoroacetic acid derivatives.
Reduction Reactions: It can be reduced to form chlorodifluoroethanol derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Oxygen and chlorine are used in oxidation reactions.
Reducing Agents: Hydrogen gas and metal catalysts are used in reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Difluoroacetic Acid Derivatives: Formed from oxidation reactions.
Chlorodifluoroethanol Derivatives: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chlorodifluoroacetyl chloride has several applications in scientific research:
Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetyl Chloride: Similar in structure but with three fluorine atoms instead of two.
Dichloroacetyl Chloride: Contains two chlorine atoms instead of one chlorine and two fluorine atoms.
Perfluoropropionyl Chloride: Contains a longer carbon chain with fluorine atoms.
Uniqueness
Chlorodifluoroacetyl chloride is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of compounds requiring both chlorinated and fluorinated functionalities .
Eigenschaften
IUPAC Name |
2-chloro-2,2-difluoroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F2O/c3-1(7)2(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPWOLJQERBBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059864 | |
| Record name | Chlorodifluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-24-5 | |
| Record name | 2-Chloro-2,2-difluoroacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl chloride, 2-chloro-2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl chloride, 2-chloro-2,2-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodifluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodifluoroacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)










